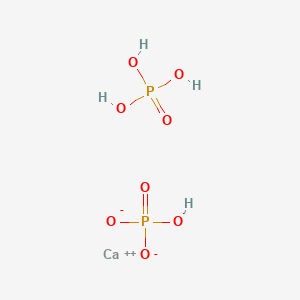

Calcium dihydrogen orthophosphate

Description

Properties

Molecular Formula |

CaH4O8P2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

calcium;hydrogen phosphate;phosphoric acid |

InChI |

InChI=1S/Ca.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

YYRMJZQKEFZXMX-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)(O)O.OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Calcium Dihydrogen Orthophosphate Nanoparticles

<

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Calcium Dihydrogen Orthophosphate Nanoparticles in Biomedicine

Calcium phosphate-based nanomaterials are at the forefront of biomedical research due to their exceptional biocompatibility and compositional similarity to the mineral phase of bone.[1][2] While hydroxyapatite has been extensively studied, this compound nanoparticles offer a unique set of properties. Their higher solubility and inherent acidity make them particularly advantageous for specific applications, including:

-

Drug Delivery: These nanoparticles are promising carriers for various therapeutic agents, including drugs and nucleic acids.[3][4][5] Their pH-responsive nature can be exploited for targeted release in specific cellular compartments.

-

Bone Tissue Engineering: As a component of bone cements and scaffolds, they can contribute to bone regeneration and repair.[1][6]

-

Dental Applications: Their ability to release calcium and phosphate ions makes them valuable in enamel remineralization and caries prevention.

The efficacy of these nanoparticles is intrinsically linked to their physicochemical properties, such as size, morphology, crystallinity, and surface charge.[6] Therefore, a robust and reproducible synthesis protocol is a critical starting point for any application.

Core Synthesis Methodology: Wet Chemical Precipitation

Wet chemical precipitation is a widely adopted "bottom-up" approach for synthesizing calcium phosphate nanoparticles.[1][7] This method involves the controlled mixing of aqueous solutions containing calcium and phosphate precursors to induce the nucleation and growth of nanoparticles.[1] It is favored for its relative simplicity, scalability, and cost-effectiveness.[1][8]

The Chemistry of Formation and Critical Process Parameters

The synthesis of this compound is governed by the following reaction:

Ca²⁺ + 2H₃PO₄ → Ca(H₂PO₄)₂ + 2H⁺

The success of this synthesis is highly dependent on several interconnected parameters:

-

pH: This is the most critical factor determining the final calcium phosphate phase.[9] The formation of Ca(H₂PO₄)₂ is favored in acidic conditions, typically below pH 4.5.[10] At higher pH values, other less soluble phases like dicalcium phosphate dihydrate (DCPD) or hydroxyapatite will preferentially form.

-

Precursor Concentration: The concentration of calcium and phosphate ions dictates the degree of supersaturation, which in turn influences the nucleation rate and final particle size.

-

Temperature: Temperature affects both the reaction kinetics and the solubility of the precursors.[1] Higher temperatures can lead to faster crystal growth and larger particles.[1]

-

Stirring/Agitation: Vigorous and consistent stirring is essential for ensuring a homogenous reaction mixture, preventing localized supersaturation, and promoting the formation of uniformly sized nanoparticles.[1][11]

A Validated Step-by-Step Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of Ca(H₂PO₄)₂ nanoparticles.

Materials & Equipment:

-

Calcium chloride (CaCl₂)

-

Orthophosphoric acid (H₃PO₄)

-

Deionized water

-

Magnetic stirrer with hotplate

-

pH meter

-

Burette or syringe pump

-

Centrifuge

-

Freeze-dryer or vacuum oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a solution of calcium chloride in deionized water (e.g., 0.5 M).

-

Prepare a solution of orthophosphoric acid in deionized water (e.g., 0.6 M).

-

-

Reaction Setup:

-

Place a defined volume of the orthophosphoric acid solution in a beaker on a magnetic stirrer.

-

Begin stirring at a constant and moderate speed (e.g., 500 rpm).

-

-

Controlled Titration and pH Monitoring:

-

Slowly add the calcium chloride solution to the phosphoric acid solution at a controlled rate (e.g., 1-2 mL/min) using a burette or syringe pump.

-

Continuously monitor the pH of the reaction mixture. It should naturally remain in the acidic range required for Ca(H₂PO₄)₂ formation.

-

-

Aging and Maturation:

-

After the complete addition of the calcium precursor, allow the resulting suspension to age under continuous stirring for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or 37°C). This step allows for the growth and stabilization of the nanoparticles.

-

-

Purification:

-

Separate the nanoparticles from the reaction medium by centrifugation (e.g., 10,000 rpm for 15 minutes).

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the washing process at least three times to remove unreacted precursors and by-products. A final wash with ethanol can aid in the subsequent drying process.

-

-

Drying:

-

Lyophilization (freeze-drying) is the preferred method for drying the purified nanoparticles as it minimizes agglomeration.[12] Alternatively, drying in a vacuum oven at a low temperature (e.g., 60°C) can be employed.

-

Data-Driven Parameter Optimization

For tailored nanoparticle characteristics, the following parameters can be systematically varied and their effects analyzed.

| Parameter | Typical Range | Expected Influence on Nanoparticle Properties |

| Ca/P Molar Ratio | 0.5 - 1.0 | A stoichiometric ratio of 0.5 is ideal for pure Ca(H₂PO₄)₂. |

| Reaction Temperature | 25 - 60 °C | Higher temperatures can increase crystallinity and particle size.[1] |

| Addition Rate of Precursor | 0.5 - 5 mL/min | Slower addition rates generally lead to smaller and more uniform nanoparticles. |

| Aging Time | 1 - 24 hours | Longer aging times can promote crystal growth and phase purity. |

Visualizing the Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound nanoparticles.

Essential Characterization Techniques

A thorough characterization of the synthesized nanoparticles is imperative to confirm their identity, purity, and physical properties.

-

X-Ray Diffraction (XRD): This is the definitive technique for identifying the crystalline phase of the synthesized material. The obtained diffraction pattern should be compared with the standard JCPDS (Joint Committee on Powder Diffraction Standards) file for monocalcium phosphate monohydrate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the characteristic chemical bonds and functional groups present. For Ca(H₂PO₄)₂, distinct peaks corresponding to the H₂PO₄⁻ ion are expected.

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and aggregation state of the nanoparticles.[11]

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. It also provides the zeta potential, which is an indicator of surface charge and colloidal stability.

Visualizing the Characterization Process

Caption: A logical workflow for the multi-faceted characterization of synthesized nanoparticles.

Concluding Remarks

The synthesis of this compound nanoparticles via wet chemical precipitation offers a versatile and controllable platform for producing materials with tailored properties for advanced biomedical applications. By understanding and manipulating the key reaction parameters, researchers can achieve a high degree of control over the final product. The protocols and characterization strategies detailed in this guide provide a robust foundation for the successful and reproducible synthesis of these promising nanomaterials, paving the way for their translation into innovative therapeutic and regenerative solutions.

References

-

Flores-Hernández, C. G., et al. (2021). Synthesis and characterization of calcium phosphate nanoparticles and effect of the agitation type on particles morphology. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2022). Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. PMC - PubMed Central. Available at: [Link]

- Sadat-Shojai, M., et al. (2013). Low temperature wet-chemical synthesis of spherical hydroxyapatite nanoparticles and their in situ cytotoxicity study. Techno Press.

-

Dorozhkin, S. V. (2012). Nano-dimensional calcium orthophosphates: Recent developments and future applications. ResearchGate. Available at: [Link]

-

Various Authors. (2020). APPLICATIONS OF CALCIUM PHOSPHATE NANOPARTICLES IN DRUG DELIVERY SYSTEM. ResearchGate. Available at: [Link]

-

Ewald, A. (2018). Biological and Medical Applications of Calcium Phosphate Nanoparticles. PMC - NIH. Available at: [Link]

-

Kovalenko, I., et al. (2022). Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds. MDPI. Available at: [Link]

-

Markovic, M., et al. (2011). Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios. NIH. Available at: [Link]

-

Matin, M. A. (2019). Preparation and application of calcium phosphate nanocarriers in drug delivery. PMC. Available at: [Link]

-

Manuel, C. M., et al. (2006). Preparation and Characterization of Calcium Phosphate Nanoparticles. ResearchGate. Available at: [Link]

-

Wu, Y., et al. (2017). Characterization of Calcium Phosphate Nanoparticles Based on a PEGylated Chelator for Gene Delivery. PubMed. Available at: [Link]

- Grzelczak, M. (2020). Procedures for the Synthesis and Capping of Metal Nanoparticles. Northern Arizona University.

-

Widyastuti, N., et al. (2023). Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles. MDPI. Available at: [Link]

-

Mondal, S., et al. (2020). Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration. MDPI. Available at: [Link]

-

Bohner, M. (2017). Synthesis of spherical calcium phosphate particles for dental and orthopedic applications. PMC. Available at: [Link]

-

Singh, J., et al. (2019). (a) Different approaches for synthesis of nanoparticles. Protocols... ResearchGate. Available at: [Link]

-

Mitric, M., et al. (2017). Modified wet chemical precipitation route for CaP synthesis. ResearchGate. Available at: [Link]

-

Dung, N. T., et al. (2016). Nanoparticles: synthesis and applications. PMC - PubMed Central. Available at: [Link]

-

Shaikh, A. A., et al. (2023). Synthesis of pure and doped nano-calcium phosphates using different conventional methods for biomedical applications: a review. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

-

Musso, T., et al. (2023). Calcium Phosphate Nanoparticles Functionalized with a Cardio-Specific Peptide. MDPI. Available at: [Link]

- Grzelczak, M. (2020). Procedures for the Synthesis and Capping of Metal Nanoparticles.

-

Wang, L., et al. (2022). Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering. MDPI. Available at: [Link]

-

Montesi, M., et al. (2020). Calcium Phosphate Nanoparticle Precipitation by a Continuous Flow Process: A Design of Experiment Approach. MDPI. Available at: [Link]

-

Various Authors. (2018). Main protocols for nanoparticles synthesis: methods to control nanostructures, advantages and limitations. ResearchGate. Available at: [Link]

Sources

- 1. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological and Medical Applications of Calcium Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. techno-press.org [techno-press.org]

- 10. Synthesis of spherical calcium phosphate particles for dental and orthopedic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Dihydrogen Orthophosphate

Introduction: The Significance of Crystalline Form in Calcium Phosphates

Calcium dihydrogen orthophosphate, Ca(H₂PO₄)₂, is a fundamental compound in both biological and industrial sciences. As a key component in fertilizers, an acidulant in baking powders, and a mineral supplement, its chemical properties are well-utilized.[1] However, for researchers, scientists, and drug development professionals, the true complexity and functional significance of this material lie in its solid-state structure. Calcium phosphates are biocompatible and biodegradable, making them excellent candidates for drug delivery systems and bone regeneration materials.[2][3][4][5][6] The efficacy, stability, and dissolution profile of a pharmaceutical formulation containing a calcium phosphate excipient are critically dependent on its specific crystalline form, or polymorph.

The phenomenon of polymorphism, where a single compound exists in multiple crystal structures, is of paramount importance in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) or an excipient can exhibit vastly different physicochemical properties, including solubility, bioavailability, and stability.[7][8] Unexpected polymorphic transitions have led to significant challenges in drug development, including market withdrawals.[8] Therefore, rigorous characterization of the crystal structure is not merely an academic exercise but a critical component of quality control and regulatory compliance.[9][10]

This guide provides an in-depth technical overview of the crystal structures of this compound and the primary analytical techniques used for their definitive characterization. We will explore the nuances of both the anhydrous and monohydrate forms, detail the causality behind the selection of specific analytical methods, and provide practical workflows for obtaining and interpreting high-fidelity structural data.

The Polymorphs of this compound: A Structural Overview

This compound primarily exists in two crystalline forms of interest: the anhydrous form, Ca(H₂PO₄)₂, and the monohydrate, Ca(H₂PO₄)₂·H₂O. Understanding the distinct atomic arrangement within these structures is the first step in controlling their behavior in a formulation.

-

This compound Monohydrate (MCPM): This form crystallizes in the triclinic system.[11] The structure consists of Ca²⁺ ions, H₂PO₄⁻ ions, and water molecules linked by a complex network of hydrogen bonds. The precise location of the hydrogen atoms and the geometry of these bonds are crucial to the stability of the crystal lattice. The monohydrate can be dehydrated to the anhydrous form by heating.[1]

-

Anhydrous this compound (AMCP): The anhydrous form is also crystalline. The conversion from the dihydrate of the related dicalcium phosphate (CaHPO₄·2H₂O) to its anhydrous form can be achieved by heating in an aqueous medium, which results in highly crystalline, uniformly-sized particles.[12] The absence of lattice water results in a different, more compact packing arrangement of the calcium and dihydrogen phosphate ions, leading to distinct physical properties.

A comparative summary of the crystallographic data for these forms highlights their structural divergence.

| Property | This compound Monohydrate (MCPM) |

| Chemical Formula | Ca(H₂PO₄)₂·H₂O |

| Crystal System | Triclinic[11] |

| Molar Mass | 252.07 g/mol [11] |

| Density | 2.22 g/cm³[13] |

| Key Structural Feature | Extensive hydrogen bonding network involving the water molecule. |

| Decomposition | Loses water at 109 °C.[11] |

Core Analytical Techniques for Structure Elucidation

A multi-faceted analytical approach is required to unambiguously determine and differentiate the crystal structures of this compound polymorphs. Each technique provides a unique and complementary piece of the structural puzzle.

X-ray Diffraction (XRD): The Cornerstone of Crystal Structure Analysis

X-ray diffraction is the definitive technique for studying crystalline materials, as the diffraction pattern is a unique fingerprint of a specific crystal lattice.[14]

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the "gold standard" for determining the three-dimensional arrangement of atoms.[15][16] By measuring the directions and intensities of X-rays diffracted by a single, high-quality crystal, one can calculate the electron density map of the unit cell and thereby determine bond lengths, bond angles, and the precise location of each non-hydrogen atom.[17][18] For novel crystalline phases or for establishing an absolute reference structure, SC-XRD is indispensable.

-

Powder X-ray Diffraction (PXRD): More commonly used in industrial settings, PXRD is a powerful, non-destructive technique for identifying crystalline phases and assessing sample purity.[7][10] Instead of a single crystal, a finely powdered sample is used, which contains thousands of crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ) that is characteristic of the material's crystal structure.[9] It is highly sensitive to differences between polymorphs and is the primary tool for routine quality control, stability studies, and polymorph screening in pharmaceutical development.[8][10]

Neutron Diffraction: Precisely Locating Hydrogen Atoms

A significant challenge in X-ray crystallography is the difficulty in accurately locating hydrogen atoms. X-rays are scattered by electrons, and since hydrogen has only one electron, its scattering contribution is minimal. This is a critical limitation when studying "dihydrogen" phosphates, where hydrogen bonding dictates the structure.

Causality for Use: Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering power of hydrogen (specifically, its isotope deuterium) is comparable to that of heavier atoms like calcium, oxygen, and phosphorus.[19][20] This makes neutron diffraction uniquely suited for:

-

Determining H-atom positions: It provides an unambiguous determination of the positions of protons in the H₂PO₄⁻ ions and water molecules.[20][21]

-

Mapping hydrogen-bonding networks: It allows for the precise measurement of O-H bond lengths and O···O distances in hydrogen bonds, which is essential for understanding the forces holding the crystal together.[22][23]

A neutron diffraction study of brushite (CaHPO₄·2H₂O), a related calcium phosphate, successfully established the positions of all five crystallographically independent hydrogen atoms, providing a complete picture of its hydrogen-bonding scheme.[23]

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds.[24] These frequencies are sensitive to the local chemical environment, including bond strength, molecular symmetry, and intermolecular interactions like hydrogen bonding.[25]

Causality for Use: While diffraction gives global structural information, vibrational spectroscopy provides insight into the local structure:

-

Functional Group Identification: The characteristic vibrations of the P-O, O-H, and P-O-H groups within the dihydrogen phosphate anion can be readily identified.[26][27]

-

Polymorph Differentiation: Because the crystal lattice influences the vibrational modes, different polymorphs (anhydrous vs. monohydrate) will exhibit distinct shifts in peak positions and changes in peak shapes in their IR and Raman spectra.[26]

-

Hydrogen Bonding Analysis: The stretching frequencies of O-H bonds are particularly sensitive to hydrogen bonding. Stronger hydrogen bonds lead to a broadening and shifting of the O-H stretching band to lower frequencies in the IR spectrum.

Experimental & Logical Workflow for Crystal Structure Analysis

A robust analysis combines these techniques in a logical sequence to build a comprehensive understanding of the material.

Caption: A logical workflow for comprehensive crystal structure analysis.

Step-by-Step Protocol for PXRD Analysis

-

Sample Preparation: Gently grind the this compound sample to a fine, homogenous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge to prevent geometric errors.

-

Instrument Setup:

-

Select an appropriate X-ray source (e.g., Cu Kα radiation).

-

Configure the diffractometer optics (e.g., Bragg-Brentano geometry).

-

Set the scan parameters: define the 2θ angular range (e.g., 5° to 50°), step size (e.g., 0.02°), and scan speed or counting time per step.

-

-

Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at each angle.

-

Data Analysis:

-

Phase Identification: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern to standard patterns from crystallographic databases (e.g., ICDD PDF). A match confirms the identity of the crystalline phase(s).

-

Purity Assessment: The presence of peaks that do not match the reference pattern indicates impurities or the presence of a different polymorph.

-

Lattice Parameter Refinement: For a pure phase, the precise peak positions can be used to refine the unit cell dimensions, providing highly accurate data for quality control.

-

Applications in Pharmaceutical Sciences: Why Structure Matters

The precise crystal structure of this compound, when used as a pharmaceutical excipient, has direct and significant consequences for drug product performance.

-

Stability and Formulation: The monohydrate form may lose its water of hydration under specific temperature and humidity conditions, potentially transforming into the anhydrous form.[1] This transformation can alter the mechanical properties of a tablet, affecting its hardness and friability. PXRD is a critical tool for monitoring such phase transformations during stability studies.[10]

-

Dissolution and Bioavailability: Different polymorphs can have different dissolution rates. A change in the crystal form of an excipient could potentially alter the release profile of the active pharmaceutical ingredient (API), thereby impacting the drug's bioavailability.[7]

-

Processability: The crystal habit (the external shape of a crystal) is a function of the internal crystal structure. This affects bulk properties like powder flow and compressibility, which are critical parameters in tablet manufacturing.

Caption: Interrelation of crystal structure and pharmaceutical performance.

Conclusion

The structural analysis of this compound is a critical endeavor for ensuring the quality, safety, and efficacy of pharmaceutical products. A simplistic view of the compound as a mere chemical formula is insufficient; a deep understanding of its solid-state polymorphism is required. Through the synergistic application of X-ray diffraction for phase identification and structure solution, neutron diffraction for elucidating the crucial role of hydrogen atoms, and vibrational spectroscopy for probing local chemical bonds, researchers can gain a complete and unambiguous picture of the material. This detailed structural knowledge forms the bedrock of rational drug formulation, process control, and the development of stable, effective, and reliable medicines.

References

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

Pocket Dentistry. (2015, November 10). Characterization of Calcium Phosphates Using Vibrational Spectroscopies. Retrieved from [Link]

-

Li, J., & Chen, Y. (n.d.). Preparation and application of calcium phosphate nanocarriers in drug delivery. ScienceDirect. Retrieved from [Link]

-

Particle Analytical. (2024, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

-

Taguchi, T., & Kataoka, K. (n.d.). Application of Calcium Phosphate as a Controlled-Release Device. J-Stage. Retrieved from [Link]

-

Hammond, R. B., Pencheva, K., & Roberts, K. J. (2007). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. Retrieved from [Link]

-

Gadaleta, S. J., et al. (1994). Fourier transform Raman spectroscopy of synthetic and biological calcium phosphates. Calcified Tissue International, 54(5), 414-420. Retrieved from [Link]

-

Sun, C., et al. (n.d.). Neutron Diffraction Probing Hydrogen in Monoclinic H2VOPO4. OSTI.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Calcium Phosphates Using Vibrational Spectroscopies. Retrieved from [Link]

-

Taguchi, T., & Kataoka, K. (2007). Application of calcium phosphate as a controlled-release device. Chemical & Pharmaceutical Bulletin, 55(8), 963-969. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectra of calcium phosphate powders prepared by different routes. Retrieved from [Link]

-

Md, S., et al. (n.d.). Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Four different Raman signatures of amorphous calcium phosphate phases detected. Retrieved from [Link]

-

Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

-

Skipper, N. T., et al. (2001). Neutron scattering studies on the hydration of phosphate ions in aqueous solutions of K3PO4, K2HPO4 and KH2PO4. Physical Chemistry Chemical Physics, 3, 4473-4479. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicalcium phosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). Neutron powder diffraction study of α-Ti(HPO4)2.H2O and α-Hf(HPO4)2.H2O; H-atom positions. erratum. Retrieved from [Link]

-

Nishibori, E. (2021). Chapter 6: Single Crystal X-ray Structure Analysis. In Comprehensive Coordination Chemistry III. Elsevier. Retrieved from [Link]

-

Wilson, C. C., Shankland, K., & Shankland, N. (2001). Single-crystal neutron diffraction of urea-phosphoric acid: evidence for H-atom migration in a short hydrogen bond between 150 K and 350 K. Zeitschrift für Kristallographie - Crystalline Materials, 216(6), 303-306. Retrieved from [Link]

-

Carleton College. (2023, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. FZU. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

- Google Patents. (n.d.). US3095269A - Conversion of calcium hydrogen phosphate dihydrate to the anhydrous form.

-

Langan, P., et al. (2009). Rapid determination of hydrogen positions and protonation states of diisopropyl fluorophosphatase by joint neutron and X-ray diffraction refinement. Proceedings of the National Academy of Sciences, 106(3), 734-738. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calcium hydrogen phosphate. PubChem. Retrieved from [Link]

-

American Elements. (n.d.). Calcium Dihydrogen Phosphate Hydrate. Retrieved from [Link]

-

Mathew, M., & Takagi, S. (2001). Crystal Structures of Calcium Orthophosphates. In: Kohn, M.J., Rakovan, J., Hughes, J.M. (eds) Phosphates. Reviews in Mineralogy and Geochemistry, vol 48. Mineralogical Society of America. Retrieved from [Link]

-

WebQC. (n.d.). calcium dihydrogen phosphate monohydrate. Retrieved from [Link]

-

Phillips, A. E., & Harrison, W. T. A. (2019). Synthesis and crystal structure of calcium hydrogen phosphite, CaHPO3. Acta Crystallographica Section E: Crystallographic Communications, 75(7), 997-1000. Retrieved from [Link]

-

Curry, N. A., & Jones, D. W. (1971). Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3725-3729. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). calcium hydrogenorthophosphate. NIST WebBook. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Calcium Phosphate as a Controlled-Release Device [jstage.jst.go.jp]

- 4. Applications and Uses of Calcium Phosphate: Pharmaceutical, Food, Agriculture, and Animal Feed Industries - vizag chemical | Vizag Chemicals [vizagchemical.com]

- 5. Application of calcium phosphate as a controlled-release device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. particle.dk [particle.dk]

- 9. resources.rigaku.com [resources.rigaku.com]

- 10. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 11. calcium dihydrogen phosphate monohydrate [chemister.ru]

- 12. US3095269A - Conversion of calcium hydrogen phosphate dihydrate to the anhydrous form - Google Patents [patents.google.com]

- 13. americanelements.com [americanelements.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. excillum.com [excillum.com]

- 16. pulstec.net [pulstec.net]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. X-ray single-crystal diffraction | FZU [fzu.cz]

- 19. osti.gov [osti.gov]

- 20. Rapid determination of hydrogen positions and protonation states of diisopropyl fluorophosphatase by joint neutron and X-ray diffraction refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Single-crystal neutron diffraction of urea-phosphoric acid: evidence for H-atom migration in a short hydrogen bond between 150 K and 350 K | Semantic Scholar [semanticscholar.org]

- 22. Neutron scattering studies on the hydration of phosphate ions in aqueous solutions of K3PO4, K2HPO4 and KH2PO4 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 24. Characterization of Calcium Phosphates Using Vibrational Spectroscopies | Pocket Dentistry [pocketdentistry.com]

- 25. Fourier transform Raman spectroscopy of synthetic and biological calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Solubility of Calcium Dihydrogen Orthophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of calcium dihydrogen orthophosphate, also known as monocalcium phosphate (MCP), Ca(H₂PO₄)₂. As a compound of significant interest in fields ranging from biomaterials to pharmaceutical sciences, a thorough understanding of its behavior in various solvents is critical for innovation and application. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers, scientists, and drug development professionals.

Foundational Principles of this compound Solubility

This compound is classified as an acidic calcium phosphate. Its solubility is not a static value but a dynamic property influenced by a multitude of factors. The primary determinant of its solubility is the equilibrium between the solid phase and the ionic species it forms in solution. Most calcium orthophosphates are sparingly soluble in water, but all dissolve in acids.[1] Generally, a lower calcium-to-phosphate molar ratio (Ca/P) corresponds to a more acidic and more soluble calcium phosphate phase.[1]

The dissolution of Ca(H₂PO₄)₂ in water is a complex process involving the dissociation of the salt into calcium ions (Ca²⁺) and dihydrogen phosphate ions (H₂PO₄⁻). The dihydrogen phosphate ion is the conjugate base of phosphoric acid and can undergo further dissociation, significantly influencing the pH of the solution and, in turn, its own solubility.

The Critical Role of pH

The solubility of all calcium phosphate compounds, including this compound, is highly dependent on pH.[2][3] As the pH of the solution decreases, the solubility of calcium phosphates increases.[2][3] This is due to the protonation of the phosphate species. In acidic solutions, the phosphate ion (PO₄³⁻) is protonated to form HPO₄²⁻, H₂PO₄⁻, and eventually H₃PO₄. This consumption of phosphate ions shifts the dissolution equilibrium to the right, favoring the dissolution of the solid calcium phosphate, in accordance with Le Chatelier's principle.[4]

The stability of this compound monohydrate (MCPM) in aqueous solutions is limited to pH regions below 2.[5] In the pH range of approximately 2-5, dicalcium phosphates like brushite and monetite become the more stable phases, dictating the calcium and phosphate concentrations in the solution.[5]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents under different conditions. It is important to note that the anhydrous form and the monohydrate form exhibit different solubility characteristics.

Table 1: Solubility of this compound in Aqueous Media

| Solvent | Temperature (°C) | pH | Solubility ( g/100 mL) | Reference(s) |

| Water | 25 | Acidic (native) | 2 | [6] |

| Water | 25 | Decreasing pH | Increases significantly | [2][3] |

| Dilute HCl | Ambient | Acidic | Soluble | [7] |

| Dilute HNO₃ | Ambient | Acidic | Soluble | [7] |

| Acetic Acid | Ambient | Acidic | Soluble | [7] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Ethanol | Ambient | Almost insoluble | [7] |

Experimental Determination of Solubility

Accurate determination of solubility is paramount for research and development. The following section details a robust protocol for measuring the solubility of this compound, followed by methods for quantifying the dissolved phosphate.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[8]

Principle: An excess of the solid this compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of finely powdered this compound to a series of flasks containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a suitable filter (e.g., a 0.45 µm pore size filter).

-

Analysis: Analyze the concentration of calcium or phosphate in the clear supernatant using a validated analytical method (see section 3.2).

-

Data Reporting: Report the solubility along with the temperature, pH of the supernatant, and the ionic strength of the medium.[8]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Analytical Methods for Phosphate Quantification

Several methods are available for the quantitative analysis of phosphate ions in solution.[9] The choice of method depends on the expected concentration range, the presence of interfering substances, and the available instrumentation.

This is a common and sensitive colorimetric method for determining orthophosphate concentrations.[10][11]

Principle: In an acidic medium, orthophosphate reacts with ammonium molybdate to form a phosphomolybdate complex. This complex is then reduced by an agent such as stannous chloride or ascorbic acid to produce a stable blue-colored complex, known as molybdenum blue.[9][10] The intensity of the blue color is directly proportional to the phosphate concentration and can be measured using a spectrophotometer.[11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve a known amount of ammonium molybdate in dilute sulfuric acid.

-

Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., stannous chloride or ascorbic acid).

-

Phosphate Standard Solution: Prepare a stock solution of a known concentration of potassium dihydrogen phosphate (KH₂PO₄).

-

-

Calibration Curve: Prepare a series of standard solutions with known phosphate concentrations by diluting the stock solution.

-

Color Development: To a known volume of each standard and the unknown sample, add the ammonium molybdate solution followed by the reducing agent. Allow sufficient time for the blue color to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 880 nm for the ascorbic acid method).[11][12]

-

Quantification: Plot a calibration curve of absorbance versus phosphate concentration for the standard solutions. Determine the phosphate concentration in the unknown sample by interpolating its absorbance on the calibration curve.

Ion chromatography is a powerful technique for the separation and quantification of ionic species, including phosphate.[12][13]

Principle: The sample solution is passed through an ion-exchange column. The phosphate ions are separated from other anions based on their affinity for the stationary phase. A conductivity detector is typically used for detection and quantification. This method is particularly useful for analyzing samples with complex matrices.[12]

Factors Influencing Solubility

Effect of Temperature

The solubility of this compound generally increases with temperature, although the effect may not be as pronounced as the effect of pH.[14] However, in soil systems, temperature can influence the transformation of monocalcium phosphate into other, less soluble forms.[15]

Presence of Other Ions and Complex Formation

The presence of other ions in the solution can affect the solubility of this compound through the common ion effect or by forming ion pairs and complexes.[16] For example, the formation of ion pairs such as [CaHPO₄]⁰ and [CaH₂PO₄]⁺ can influence the equilibrium and the apparent solubility.[17][18]

Dissolution Mechanism and Kinetics

The dissolution of this compound is a dynamic process that involves multiple steps, including the detachment of ions from the crystal lattice and their diffusion into the bulk solution. The rate of dissolution can be influenced by factors such as pH, temperature, and the presence of other dissolved species.[19] The kinetics of dissolution and crystal growth of calcium phosphates are crucial in understanding phenomena such as bone mineralization and the performance of calcium phosphate-based biomaterials.[20][21]

Diagram 2: Factors Affecting this compound Solubility

Caption: Key factors influencing the solubility of this compound.

Applications in Drug Development

Calcium phosphates, including the dihydrogen form, are widely used as pharmaceutical excipients.[22][23][24][25] They can function as fillers, binders, and disintegrants in tablet formulations.[24] The solubility characteristics of these excipients are critical as they can influence the dissolution rate and bioavailability of the active pharmaceutical ingredient.[23] A thorough understanding of the pH-dependent solubility of this compound is therefore essential for designing robust and effective oral dosage forms.

Conclusion

The solubility of this compound is a multifaceted property governed by a complex interplay of factors, with pH being the most dominant. For researchers and drug development professionals, a comprehensive understanding of these principles, coupled with robust experimental methodologies, is essential for leveraging the unique properties of this compound in various applications. This guide provides a foundational framework for navigating the complexities of this compound solubility, enabling more informed and effective scientific investigation.

References

-

Wikipedia. (n.d.). Phosphate test. Retrieved from [Link]

-

Helda. (n.d.). METHODS FOR DETERMINATION OF PHOSPHATE AND TOTAL PHOSPHORUS IN PRECIPITATION AND PARTICULATE MATTER. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectrophotometric analysis of phosphate concentration in agricultural soil samples and water samples using molybdenum blue method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Colourimetric determination of Phosphate. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Solubility of Calcium Phosphates. Retrieved from [Link]

-

Institut für Geologie. (n.d.). Solubility and Characterization of Monocalcium and Dicalcium Phosphates in the Context of Cementitious Biomaterials. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Solubility of CaHPO4 ? 2H2O and formation of ion pairs in the system Ca(OH)2 - H3PO4 - H2O at 37.5 ?C. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility of CaHPO4 · 2H2O and Formation of Ion Pairs in the System Ca(OH)2− H3PO4 − H2O at 37.5 °C. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why does calcium phosphate dissolve at low pH. Retrieved from [Link]

-

ScienceDirect. (2003). Determination of the solubility of inorganic salts by headspace gas chromatography. Retrieved from [Link]

-

Royal Academy. (n.d.). Solubility of Calcium Phosphates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calcium Orthophosphates: Crystallization and Dissolution. Retrieved from [Link]

-

ResearchGate. (2025). The Solubility of Calcium Hydrogen Phosphate Dihydrate and Magnesium Hydrogen Phosphate Trihydrate and Ion Pair Formation in the System M(OH)2-H3Po4-H2O (M = Ca or Mg) at 37°C. Retrieved from [Link]

-

Karger. (n.d.). Solubility of Calcium Phosphates. Retrieved from [Link]

-

ResearchGate. (n.d.). Pure monocalcium phosphate crystals at different stages of the reaction.... Retrieved from [Link]

-

ChemBK. (n.d.). Calcium dihydrogen phosphate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular mechanisms of crystallization impacting calcium phosphate cements. Retrieved from [Link]

-

ScienceDirect. (2021). Studies on the pH-dependent solubility of various grades of calcium phosphate-based pharmaceutical excipients. Retrieved from [Link]

-

GovInfo. (n.d.). Solubility of calcium hydrogen phosphate at 5, 15, 25 and 37 degrees C: progress report. Retrieved from [Link]

-

Wikipedia. (n.d.). Monocalcium phosphate. Retrieved from [Link]

-

Ruipu Biological. (2024). Calcium hydrogen phosphate solubility. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Determination of the solubility of inorganic salts by headspace gas chromatography. Retrieved from [Link]

-

Ruipu Biological. (2023). Calcium hydrogen phosphate in pharmaceuticals. Retrieved from [Link]

-

Journal of Soil Science. (n.d.). SOME EFFECTS OF MOISTURE AND TEMPERATURE ON TRANSFORMATION OF MONOCALCIUM PHOSPHATE IN SOIL. Retrieved from [Link]

-

Bohrium. (2021). studies-on-the-ph-dependent-solubility-of-various-grades-of-calcium-phosphate-based-pharmaceutical-excipients. Retrieved from [Link]

-

ACS Publications. (n.d.). Low Temperature Heat Capacity, Entropy and Heats of Formation and Hydration of Monocalcium Phosphate. Retrieved from [Link]

-

FAO. (n.d.). CALCIUM DIHYDROGEN PHOSPHATE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Investigation of Some Factors Influencing to the For-mation of Monocalcium Phosphate in Aqueous Medium. Retrieved from [Link]

- Google Patents. (n.d.). DE19623082C1 - High solubility mono:calcium phosphate mono:hydrate, used in animal feed.

-

SlideShare. (n.d.). Solubility & Method for determination of solubility | PPTX. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Dr. Christine Grant. (n.d.). MATERIALS AND INTERFACES Mechanisms for the Removal of Calcium Phosphate Deposits in Turbulent Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solution pH on the precipitation of calcium phosphate in.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). The kinetics of crystal growth and dissolution of calcium monohydrogen phosphate dihydrate. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

Sources

- 1. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.umass.edu [bio.umass.edu]

- 3. karger.com [karger.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. geo.unibe.ch [geo.unibe.ch]

- 6. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosphate test - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. helda.helsinki.fi [helda.helsinki.fi]

- 13. metrohm.com [metrohm.com]

- 14. ruipugroup.com [ruipugroup.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. publ.royalacademy.dk [publ.royalacademy.dk]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Solubility of CaHPO4 · 2H2O and Formation of Ion Pairs in the System Ca(OH)2− H3PO4 − H2O at 37.5 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 20. Molecular mechanisms of crystallization impacting calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The kinetics of crystal growth and dissolution of calcium monohydrogen phosphate dihydrate | Semantic Scholar [semanticscholar.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. ruipugroup.com [ruipugroup.com]

- 25. Studies on the pH-Dependent Solubility of Various Grades of Calcium Phosphate-based Pharmaceutical Excipients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide on the Thermal Decomposition Behavior of Calcium Dihydrogen Orthophosphate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dihydrogen orthophosphate, Ca(H₂PO₄)₂, and its monohydrate form, Ca(H₂PO₄)₂·H₂O, are compounds of significant industrial and scientific interest. Their thermal decomposition is a complex, multi-step process involving dehydration and condensation reactions that yield various calcium phosphate species. A thorough understanding of this thermal behavior is critical for applications ranging from the manufacturing of phosphate fertilizers and leavening agents to the synthesis of advanced bioceramics. This guide provides a comprehensive overview of the decomposition pathway, the analytical techniques used for its characterization, and the mechanistic insights derived from these studies.

Introduction: The Pivotal Role of this compound

This compound, also known as monocalcium phosphate, is a highly acidic and water-soluble calcium phosphate compound.[1][2] It is a key ingredient in the production of phosphorus-containing fertilizers, such as triple superphosphate.[1] In the food industry, it serves as a leavening agent, acidulant, and mineral supplement in baking powders and other food products.[1] Furthermore, in the biomedical field, it is a precursor for the synthesis of various calcium phosphate bioceramics used as bone substitutes due to their biocompatibility and chemical similarity to the mineral phase of bone.[3] The thermal processing of this compound is a critical step in many of these applications, making a detailed understanding of its decomposition behavior essential for process control and product development.

The Sequential Decomposition Pathway

The thermal decomposition of this compound monohydrate, Ca(H₂PO₄)₂·H₂O, is a stepwise process that can be broadly categorized into dehydration and condensation reactions. The process involves the initial loss of water of crystallization, followed by the intramolecular dehydration of the protonated phosphate groups.[3]

The decomposition pathway can be summarized as follows:

-

Dehydration of Water of Crystallization: The first step, occurring at temperatures around 100-175°C, involves the release of the water molecule of hydration, transforming Ca(H₂PO₄)₂·H₂O into its anhydrous form, Ca(H₂PO₄)₂.[1][4]

-

Condensation to Pyrophosphate: Upon further heating, typically between 200°C and 500°C, the anhydrous this compound undergoes condensation, where two H₂PO₄⁻ ions combine to form a pyrophosphate (P₂O₇⁴⁻) ion and release a molecule of water. This leads to the formation of intermediates such as calcium dihydrogen pyrophosphate (CaH₂P₂O₇).[3]

-

Formation of Polyphosphates: As the temperature increases above 500°C, further condensation reactions occur, leading to the formation of calcium polyphosphate, Ca(PO₃)₂, as the final product.[3]

This sequence of reactions is illustrated in the following diagram:

Figure 1: Generalized thermal decomposition pathway of this compound monohydrate.

Analytical Techniques for Characterization

A combination of thermoanalytical and spectroscopic techniques is employed to comprehensively study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the dehydration and condensation steps.[5] DTA measures the temperature difference between a sample and a reference material, revealing the endothermic and exothermic events associated with phase transitions and reactions.

The TG/DTA curves for Ca(H₂PO₄)₂·H₂O typically show multiple weight loss steps corresponding to the sequential elimination of water molecules.[3] For instance, the elimination of water can be observed in distinct temperature ranges: 97-151°C, 151-278°C, 278-380°C, and 380-500°C.[3] DTA curves show corresponding endothermic peaks for these dehydration and condensation steps, and may show an exothermic peak at higher temperatures (e.g., 597°C) corresponding to a crystalline phase transition of the final product.[3]

Table 1: Summary of Thermal Events in the Decomposition of Ca(H₂PO₄)₂·H₂O

| Temperature Range (°C) | Mass Loss Event | Associated Process |

| 97 - 151 | First | Loss of water of crystallization |

| 151 - 278 | Second | First condensation step |

| 278 - 380 | Third | Second condensation step |

| 380 - 500 | Fourth | Final condensation to polyphosphate |

| ~597 | No mass loss (Exothermic) | Crystalline phase transition |

X-ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline phases present at different stages of the thermal decomposition. By performing XRD analysis on samples heated to various temperatures, the structural evolution from the initial reactant to the final product can be tracked. The Rietveld method can be applied to XRD patterns for quantitative phase analysis and to obtain detailed structural information.[6] XRD patterns of the initial Ca(H₂PO₄)₂·H₂O show a monoclinic crystal system.[3] As the material is heated, the diffraction patterns change, reflecting the formation of intermediate phases and the final calcium polyphosphate product.[3][7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the chemical bonding and functional groups present in the material. The FTIR spectra of Ca(H₂PO₄)₂·H₂O show characteristic absorption bands for the P-O-H and PO₂ groups.[3] During thermal decomposition, the disappearance of bands associated with water and the appearance of new bands corresponding to P-O-P linkages in the condensed phosphates can be observed, confirming the proposed reaction mechanism.[8][9]

Experimental Protocols

TGA/DTA Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Ca(H₂PO₄)₂·H₂O sample into an alumina crucible.

-

Instrumentation: Use a simultaneous TGA/DTA instrument.

-

Experimental Conditions: Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

Data Analysis: Analyze the resulting TGA and DTA curves to determine the temperatures of decomposition events and the corresponding mass losses.

In-situ High-Temperature XRD Protocol

-

Sample Preparation: Place a small amount of the Ca(H₂PO₄)₂·H₂O powder on a high-temperature sample stage.

-

Instrumentation: Use an X-ray diffractometer equipped with a high-temperature attachment.

-

Experimental Conditions: Collect XRD patterns at various temperatures as the sample is heated, for example, at intervals of 50°C from room temperature to 800°C.

-

Data Analysis: Identify the crystalline phases present at each temperature by comparing the diffraction patterns with standard databases.

Figure 2: A typical experimental workflow for studying the thermal decomposition of this compound.

Mechanistic Insights and Implications

The detailed study of the thermal decomposition of this compound reveals a complex interplay of dehydration and condensation reactions. The formation of various intermediate condensed phosphates highlights the rich solid-state chemistry of this system.[3]

The insights gained from these studies have significant practical implications:

-

Fertilizer Industry: Control over the thermal treatment of phosphate rock with phosphoric acid, which produces Ca(H₂PO₄)₂, is crucial for manufacturing efficient phosphate fertilizers.[1][3]

-

Food Science: The controlled thermal decomposition of monocalcium phosphate is essential for its function as a leavening agent in baked goods.

-

Biomaterials Science: The synthesis of biocompatible and resorbable calcium phosphate ceramics, such as β-tricalcium phosphate (β-TCP) and hydroxyapatite (HAp), often involves the calcination of precursors like Ca(H₂PO₄)₂.[10] A precise understanding of the thermal decomposition allows for the tailoring of the phase composition and microstructure of the final ceramic product, which in turn affects its biological performance.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized by a combination of thermoanalytical and spectroscopic techniques. A comprehensive understanding of this process is fundamental for the optimization of various industrial processes and the development of advanced materials. Further research, particularly using in-situ techniques, can provide even deeper insights into the kinetics and mechanisms of the intermediate reaction steps.

References

- Boonchom, B., & Danvirutai, C. (2009). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipitation route at ambient temperature in different media.

- Bērziņa-Cimdiņa, L., & Borodajenko, N. (2012). Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. SciSpace.

- I. B. D. Ferreira, M. C. F. C. Felinto, E. R. R. de Almeida, V. K. T. de Oliveira, H. S. de Amorim, W. de F. S. de Souza, S. J. G. de Lima. (2022).

- (2025). Fourier Transform Infrared Spectra of Technologically Modified Calcium Phosphates.

- Dorozhkin, S. V. (2025). Calcium Orthophosphates.

- (n.d.). The characteristics of the thermal behavior of Ca(H 2 PO 4 ) 2 ·H 2 O.

- Bērziņa-Cimdiņa, L., & Borodajenko, N. (2012). Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. Semantic Scholar.

- (n.d.). (PDF) Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy.

- (2025). Orthophosphates. XIII. Thermal decomposition of secondary calcium orthophosphate (CaHPO4) and secondary calcium orthophosphate dihydrate (CaHPO4.2H2O).

- (2025). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipitation route at ambient temperature in different media.

- (2025). Thermal behavior of apatitic calcium phosphates synthesized from calcium carbonate and orthophosphoric acid or potassium dihydrogen orthophosphate.

- (2025). X-Ray Diffraction and Infrared Spectroscopy Data Review Analyses of the Calcium Phosphates.

- (n.d.). X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. PubMed.

- (2025). Parallelogram-like microparticles of calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2·H2O) obtained by a rapid precipitation route in aqueous and acetone media.

- Harvey, D. (2023). 31.1: Thermogravimetry. Chemistry LibreTexts.

- (n.d.). X-ray diffraction patterns of calcium hydrogen phosphate dihydrate...

- (1979). Dehydrations of Ca(H2PO4)2·H2O and Mg(H2PO4)2·2H2O and their reactions with KCl, examined with simultaneous TG, DTG, DTA and EGA. Semantic Scholar.

- (n.d.). Thermogravimetric analysis of the calcium phosphate powder.

- (n.d.). Thermogravimetric analysis of calcium phosphate.

- (2022).

- (n.d.). (PDF) Calcium orthophosphates.

- (n.d.). Ca(h2po4)2-·-h2o. Sigma-Aldrich.

- (n.d.).

- (n.d.).

- (n.d.).

- (n.d.).

- (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. [PDF] Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Calcium Dihydrogen Orthophosphate Phase Diagram: Implications for Pharmaceutical Sciences

Introduction

Calcium dihydrogen orthophosphate, chemically denoted as Ca(H₂PO₄)₂, is a compound of significant interest in the pharmaceutical industry. Commonly known as monocalcium phosphate (MCP), it exists in two primary forms: the monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O) and the anhydrous form (AMCP, Ca(H₂PO₄)₂).[1] Its utility in drug development is multifaceted, serving as a popular leavening agent in baked goods and as a source of calcium and phosphorus in nutritional supplements.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the phase diagram of this compound is paramount. This guide provides an in-depth analysis of its phase behavior, the experimental techniques used for its characterization, and the critical implications for pharmaceutical formulation and stability.

Section 1: The Phases of this compound

The physicochemical properties of this compound are intrinsically linked to its hydration state and crystalline form. The two principal phases encountered in pharmaceutical applications are:

-

Monocalcium Phosphate Monohydrate (MCPM): Ca(H₂PO₄)₂·H₂O This hydrated form is a crystalline solid that is often used in food production and pharmaceutical formulations. MCPM is typically produced by the reaction of phosphoric acid with calcium hydroxide followed by low-temperature evaporation.

-

Anhydrous Monocalcium Phosphate (AMCP): Ca(H₂PO₄)₂ The anhydrous form can be obtained by the thermal dehydration of MCPM at temperatures above 100°C or by crystallization from a higher concentration of phosphoric acid. AMCP's reactivity and physical properties differ significantly from its hydrated counterpart, which has important consequences for its application.[3]

The relationship between these phases is primarily governed by temperature and water activity, forming the basis of the phase diagram.

Caption: Relationship between MCPM and AMCP.

Section 2: Analysis of the this compound Phase Diagram

The phase diagram of this compound is primarily concerned with the transitions between the hydrated and anhydrous forms as a function of temperature. The key event in this system is the dehydration of MCPM.

The thermal decomposition of MCPM is a complex, multi-stage process.[4][5] The dehydration begins at temperatures around 100°C and can proceed through several steps, ultimately leading to the formation of calcium polyphosphate at temperatures above 500°C.[5][6]

Key Thermal Events in the Decomposition of Ca(H₂PO₄)₂·H₂O:

| Temperature Range (°C) | Event | Product(s) |

| 100 - 150 | Initial dehydration | Anhydrous Monocalcium Phosphate (AMCP) |

| 150 - 250 | Further dehydration and condensation | Calcium Acid Pyrophosphate (CaH₂P₂O₇) |

| > 250 | Continued condensation | Calcium Polyphosphates (e.g., Ca(PO₃)₂) |

Note: The exact transition temperatures can vary depending on factors such as heating rate and atmospheric conditions.[4][5]

The initial dehydration of MCPM to AMCP is a critical transition for pharmaceutical applications as it involves a change in both chemical composition and crystal structure, which can impact the stability and performance of a drug product.

Caption: Experimental workflow for phase analysis.

Section 4: Implications for Drug Development

The phase behavior of this compound has profound implications for its use as a pharmaceutical excipient.

-

Manufacturing: The mechanical properties of MCPM and AMCP differ. The dehydration of MCPM during a manufacturing process, such as wet granulation or drying, can lead to changes in powder flow, compressibility, and tablet hardness. [7]

-

Stability: The presence of the hydrated form, MCPM, can influence the stability of moisture-sensitive active pharmaceutical ingredients (APIs). Conversely, the anhydrous form, AMCP, may be more hygroscopic, potentially leading to water uptake from the formulation or the atmosphere. [3]

-

Drug Release: As a component of the formulation, the solubility of the calcium phosphate phase can affect the local pH and, consequently, the dissolution and release of the API. The solubility of calcium orthophosphates generally decreases as the Ca/P ratio increases and the acidity decreases. [8] Pharmaceutical Properties of MCP Phases:

| Property | Monocalcium Phosphate Monohydrate (MCPM) | Anhydrous Monocalcium Phosphate (AMCP) |

| Water Content | Contains one molecule of water of hydration | Anhydrous |

| Hygroscopicity | Less hygroscopic | More hygroscopic [3] |

| Appearance | Crystalline [3] | Powdery [3] |

| Application | Often used in baking powders and as a nutritional supplement [9] | Used in applications where delayed reaction with baking soda is desired |

Conclusion

A comprehensive understanding of the this compound phase diagram is crucial for its effective utilization in pharmaceutical development. The transition between the monohydrate and anhydrous forms, driven by temperature and humidity, can significantly impact manufacturing processes, product stability, and drug performance. By employing a combination of analytical techniques such as TGA, DSC, and XRPD, researchers can fully characterize the phase behavior of this important excipient, leading to the development of robust and reliable drug products.

References

- NETZSCH Analyzing & Testing. (2020, May 7). Dehydration Kinetics and Long-Term Predictions for Calcium Hydrogen Phosphate Dihydrate.

- Ataman Kimya. MONOCALCIUM PHOSPHATE MONOHYDRATE.

- Kemiex. What is Monocalcium Phosphate used for?.

- Seesanong, et al. (2019). A simple rapid route to synthesize monocalcium phosphate monohydrate using calcium carbonate with different phases derived from. J. Mater. Environ. Sci., 10(2), 113-118.

- Boonchom, B., & Danvirutai, C. (2009). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipitation. Chiang Mai J. Sci., 36(2), 113-121.

- Fullea, J., et al. (2009). Phase Equilibria Among Acid Calcium Phosphates. ResearchGate.

- US Patent 3,784,708A. (1974). Directly compressible monocalcium phosphate. Google Patents.

- Ye, J. (2006). Reactions and phase transformations in Monocalcium Phosphate Monohydrate (MCPM) systems. Semantic Scholar.

- Food Additives. (2025). Monocalcium Phosphate Monohydrate VS Anhydrous.

- Paulik, F., & Paulik, J. (1979). Dehydrations of Ca(H2PO4)2·H2O and Mg(H2PO4)2·2H2O and their reactions with KCl, examined with simultaneous TG, DTG, DTA and EGA. Journal of Thermal Analysis, 17(2), 361-370.

- Scimplify. Monocalcium Phosphate (MCP) (CAS NO : 7758-23-8).

-

Wikipedia. Monocalcium phosphate. Retrieved from [Link]

- Dorozhkin, S. V. (2012). Calcium orthophosphates. Journal of Materials Science, 47(9), 3827-3866.

Sources

- 1. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 2. What is Monocalcium Phosphate used for? - Kemiex [kemiex.com]

- 3. gjphosphate.com [gjphosphate.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Dehydrations of Ca(H2PO4)2·H2O and Mg(H2PO4)2·2H2O and their reactions with KCl, examined with simultaneous TG, DTG, DTA and EGA | Semantic Scholar [semanticscholar.org]

- 7. US3784708A - Directly compressible monocalcium phosphate - Google Patents [patents.google.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Monocalcium Phosphate (MCP) Online | Monocalcium Phosphate (MCP) Manufacturer and Suppliers [scimplify.com]

A Senior Application Scientist's In-Depth Technical Guide to Calcium Dihydrogen Orthophosphate as a Precursor for Hydroxyapatite Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary inorganic constituent of bone and teeth, is a biomaterial of paramount importance in the biomedical and pharmaceutical fields. Its synthesis is a subject of extensive research, with the choice of precursors fundamentally dictating the physicochemical and biological properties of the final product. This technical guide provides a comprehensive exploration of calcium dihydrogen orthophosphate [Ca(H₂PO₄)₂] as a versatile and efficient phosphate precursor for the synthesis of hydroxyapatite. We will delve into the core principles and practical methodologies of three major synthesis routes: wet chemical precipitation, hydrothermal synthesis, and the sol-gel method. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to rationally design and control the synthesis process to achieve hydroxyapatite with tailored properties for applications ranging from bone tissue engineering to advanced drug delivery systems.

Introduction: The Strategic Choice of this compound

The synthesis of hydroxyapatite (HAp) can be approached through a variety of chemical pathways, each with its own set of advantages and limitations.[1] The selection of calcium and phosphate precursors is a critical determinant of the reaction kinetics, phase purity, crystallinity, and morphology of the synthesized HAp.[2] While numerous phosphate sources are available, this compound, Ca(H₂PO₄)₂, offers distinct advantages. As a single precursor containing both calcium and phosphate ions, it can simplify reaction stoichiometry and handling. Its acidic nature in aqueous solution also plays a crucial role in the reaction dynamics, particularly in pH-sensitive precipitation methods. This guide will elucidate how this precursor can be effectively utilized in the controlled synthesis of hydroxyapatite for advanced biomedical applications.

Foundational Chemistry: The Conversion Pathway

The transformation of this compound into hydroxyapatite is fundamentally an acid-base reaction. In the presence of a suitable calcium source and a basic medium, the dihydrogen phosphate ions (H₂PO₄⁻) are neutralized, leading to the precipitation of the thermodynamically stable hydroxyapatite phase. A common and effective approach involves the reaction of this compound with a suspension of calcium hydroxide, Ca(OH)₂.[2]

The overall balanced chemical equation for this reaction is:

7Ca(OH)₂ + 3Ca(H₂PO₄)₂·H₂O → Ca₁₀(PO₄)₆(OH)₂ + 15H₂O [2]

This reaction underscores the precise stoichiometric control that can be achieved. The reaction is typically carried out in an aqueous medium, and the control of pH is paramount. Maintaining a pH in the alkaline range (typically >9) is essential to drive the reaction to completion and prevent the formation of other, more acidic calcium phosphate phases such as dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP).[3][4][5]

Synthesis Methodologies: A Practical Guide

Wet Chemical Precipitation: The Workhorse Method

Wet chemical precipitation is one of the most widely employed methods for HAp synthesis due to its simplicity, scalability, and cost-effectiveness.[6][7] This method involves the controlled mixing of aqueous solutions of calcium and phosphate precursors to induce the precipitation of HAp under specific temperature and pH conditions.[1]

The process hinges on exceeding the solubility product of hydroxyapatite in a controlled manner. By carefully adding the phosphate-containing solution to the calcium-containing suspension (or vice-versa) and maintaining an alkaline pH, the nucleation and growth of HAp crystals can be directed. The aging or maturation of the precipitate in the mother liquor is a critical step that allows for the transformation of any metastable phases into the more stable HAp and for the improvement of crystallinity.[7]

-

Precursor Preparation:

-

Precipitation:

-

Slowly add the Ca(H₂PO₄)₂·H₂O solution to the Ca(OH)₂ suspension under constant and vigorous stirring at room temperature or a slightly elevated temperature (e.g., 40 °C) to enhance reaction kinetics.[2]

-

Throughout the addition, monitor the pH of the mixture. If necessary, add a base like ammonium hydroxide (NH₄OH) to maintain the pH above 9.[7]

-

-

Aging and Maturation:

-

After the complete addition of the phosphate solution, continue stirring the resulting milky suspension for a defined period, typically ranging from 1 to 24 hours, at a constant temperature.[2] This aging step is crucial for the completion of the reaction and for the improvement of the crystallinity of the HAp precipitate.

-

-

Washing and Separation:

-

Allow the precipitate to settle, and then decant the supernatant liquid.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted precursors and soluble by-products. Centrifugation or filtration can be used to separate the precipitate after each washing step.

-

-

Drying and Post-Processing:

-

Dry the washed precipitate in an oven at a temperature between 60-100 °C overnight.[2]

-

The resulting powder can be gently ground to break up agglomerates. For certain applications requiring higher crystallinity, the dried powder can be calcined at temperatures ranging from 300 °C to 900 °C.[3][8] It is important to note that higher calcination temperatures can lead to increased crystal size and potential phase changes.[6]

-

Caption: Workflow for Wet Chemical Precipitation of Hydroxyapatite.

Hydrothermal Synthesis: Precision in Crystallinity and Morphology

The hydrothermal method is a powerful technique for synthesizing highly crystalline and morphologically controlled nanomaterials. It involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures.

The elevated temperature and pressure in a hydrothermal reactor increase the solubility of the reactants and accelerate the reaction kinetics, leading to the formation of well-defined, highly crystalline HAp particles. This method offers excellent control over particle size and shape by tuning parameters such as temperature, reaction time, and precursor concentration.

-

Precursor Mixture Preparation:

-

Prepare an aqueous suspension containing stoichiometric amounts of Ca(H₂PO₄)₂ and a suitable calcium source, such as Ca(OH)₂ or calcium nitrate.

-

Adjust the pH of the initial mixture to the desired alkaline value (e.g., pH 10-12) using a base like NH₄OH.

-

-

Hydrothermal Reaction:

-

Transfer the prepared suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature, typically in the range of 120-250 °C.

-

Maintain the temperature for a specific duration, which can range from a few hours to several days, depending on the desired crystallinity and particle size.

-

-

Cooling and Product Recovery:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and collect the precipitate.

-

-

Washing and Drying:

-

Wash the product thoroughly with deionized water and ethanol to remove any residual reactants and by-products.

-

Dry the final product in an oven at a temperature of around 80-100 °C.

-

Caption: Workflow for Hydrothermal Synthesis of Hydroxyapatite.

Sol-Gel Synthesis: Engineering at the Nanoscale

The sol-gel process is a versatile bottom-up approach for synthesizing materials with high purity, homogeneity, and controlled nanostructures at relatively low temperatures.

This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For HAp synthesis, this typically involves the hydrolysis and condensation of calcium and phosphate precursors in a solvent. The use of Ca(H₂PO₄)₂ in a sol-gel process would likely involve its reaction with a calcium alkoxide or another soluble calcium salt in an alcoholic or aqueous-alcoholic medium. The process allows for excellent mixing of the precursors at the molecular level, leading to a highly homogeneous final product.

-

Sol Preparation:

-